molecular formula C8H5NO3 B055285 Furo[2,3-b]pyridine-5-carboxylic acid CAS No. 122534-94-5

Furo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B055285
M. Wt: 163.13 g/mol
InChI Key: YBPWMRNKTGNBML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furo[2,3-b]pyridine-5-carboxylic acid can be achieved through different routes. Mcfarland et al. (1971) described two methods for synthesizing unsubstituted furo[2,3-b]pyridine. The first route starts with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, undergoing deamination, hydrolysis, and decarboxylation. The second method involves starting from 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid and includes decarboxylation, reduction, and deamination steps (Mcfarland et al., 1971).

Molecular Structure Analysis

The molecular structure of Furo[2,3-b]pyridine-5-carboxylic acid consists of a fused ring system combining a furan and a pyridine ring, which contributes to its unique chemical properties and reactivity. The detailed structural analysis allows for the exploration of its electronic and spatial configuration, which is crucial for understanding its interactions and reactivity in chemical reactions.

Chemical Reactions and Properties

Furo[2,3-b]pyridines exhibit a wide range of chemical reactivity due to their unique structure. Fumagalli et al. (2016) explored the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines, demonstrating the application of mild, metal-free conditions to produce various substituted derivatives. Their study further investigated the functionalization of this heterocyclic framework through C-H amination and borylation reactions, highlighting the versatile reactivity of the furo[2,3-b]pyridine core (Fumagalli & Emery, 2016).

Scientific Research Applications

  • Medicinal Chemistry

    • Fused pyridine derivatives, including Furo[2,3-b]pyridine-5-carboxylic acid, are of increasing interest in drug design and medicinal chemistry .
    • They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
    • Furopyridines are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .
    • One of the first studies on furopyridine derivatives focused on anti-inflammatory, anti-aggregation, and anticoagulant activities .
  • Pharmacological Activity

    • Furopyridines are known for their pharmacological activity .
    • For example, cicletanine, a diuretic drug bearing a furopyridine scaffold, is used in the treatment of hypertension .
    • It is also a competitive histamine antagonist .
  • Materials Science

    • Thiazolothiazoles, which are related to furopyridines, have become of interest to materials science .

Future Directions

Furo[2,3-b]pyridine derivatives continue to be a topic of interest in medicinal chemistry and drug design . Future research may focus on exploring their potential in various therapeutic applications and improving their synthesis methods .

properties

IUPAC Name

furo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPWMRNKTGNBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559532
Record name Furo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-b]pyridine-5-carboxylic acid

CAS RN

122534-94-5
Record name Furo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[2,3-b]pyridine-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A suspension of furo[2,3-b]pyridine-2,5-dicarboxylic acid (5.35 g, 25.9 mmol) in quinoline (40 mL) containing copper dust (2.5 g) was heated under a nitrogen atmosphere at 200° C. for one hour. The cooled mixture was diluted with chloroform and filtered to remove suspended material. The product was extracted into sodium carbonate solution. This solution was carefully acidified with conc. hydrochloric acid and the precipitated product isolated by filtration. This material was dissolved in a large volume of diethyl ether/methanol, dried over anhydrous sodium sulfate and filtered through a pad of charcoal. The solvents were removed in vacuo and the residue triturated with diethyl ether to give pure product (2.68 g, 63% yield), mp: 274°-275° C.
Quantity
5.35 g
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40 mL
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2.5 g
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Yield
63%

Synthesis routes and methods II

Procedure details

Furo[2,3-b]pyridine-5-carboxylic acid (31 mg) was obtained as a lithium salt from furo[2,3-b]pyridine-5-carboxylic acid ethyl ester described in Preparation Example P-4 (33 mg, 0.17 mmol) according to an analogous method to Example T-2.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[2,3-b]pyridine-5-carboxylic acid
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Furo[2,3-b]pyridine-5-carboxylic acid
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Reactant of Route 6
Furo[2,3-b]pyridine-5-carboxylic acid

Citations

For This Compound
3
Citations
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613), a novel agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR), has been …
Number of citations: 232 pubs.acs.org
A Krauze, S Grinberga, L Krasnova, I Adlere… - Bioorganic & Medicinal …, 2014 - Elsevier
To identify new potent multidrug resistance modulators, we have synthesized a series of novel thieno[2,3-b]pyridines and furo[2,3-b]pyridines, and examined their stucture–activity …
Number of citations: 44 www.sciencedirect.com
BD Dorsey, C McDonough, SL McDaniel… - Journal of medicinal …, 2000 - ACS Publications
Recent results from human clinical trials have established the critical role of HIV protease inhibitors in the treatment of acquired immune-deficiency syndrome (AIDS). However, the …
Number of citations: 60 pubs.acs.org

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